1-(Bromomethyl)-3-methoxynaphthalene

Description

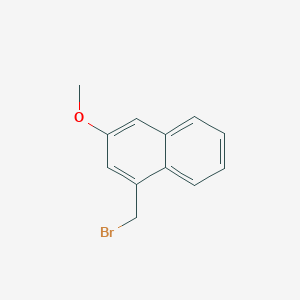

1-(Bromomethyl)-3-methoxynaphthalene is an organic compound with the molecular formula C12H11BrO It is a derivative of naphthalene, where a bromomethyl group is attached to the first carbon and a methoxy group is attached to the third carbon of the naphthalene ring

Properties

Molecular Formula |

C12H11BrO |

|---|---|

Molecular Weight |

251.12 g/mol |

IUPAC Name |

1-(bromomethyl)-3-methoxynaphthalene |

InChI |

InChI=1S/C12H11BrO/c1-14-11-6-9-4-2-3-5-12(9)10(7-11)8-13/h2-7H,8H2,1H3 |

InChI Key |

XRXSIPTZKLBIMD-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC2=CC=CC=C2C(=C1)CBr |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

Procedure Summary:

- Dissolve 3-methoxymethyl-naphthalene in CCl4.

- Add NBS and benzoyl peroxide.

- Reflux the mixture under nitrogen atmosphere for 4–6 hours.

- Monitor the reaction progress by thin-layer chromatography.

- After completion, cool the mixture and filter off the succinimide byproduct.

- Extract the organic phase with ethyl ether.

- Wash the combined organic layers with brine and dry over sodium sulfate.

- Remove the solvent under reduced pressure.

- Purify the crude product by column chromatography (eluent: hexane/ethyl acetate).

This procedure typically yields 1-(Bromomethyl)-3-methoxynaphthalene as a yellow solid with yields ranging from 70% to 80%.

Alternative Synthetic Routes

Other methods include:

- Direct bromination of 3-methoxytoluene derivatives using bromine under controlled conditions.

- Conversion of chloromethyl precursors to bromomethyl derivatives via halogen exchange reactions.

- Radical bromination of methyl groups adjacent to aromatic rings using NBS under photochemical initiation.

Reaction Conditions and Yields

| Parameter | Typical Conditions | Observed Yield (%) | Notes |

|---|---|---|---|

| Brominating agent | N-bromosuccinimide (NBS) | 70–80 | Radical initiator required |

| Initiator | Benzoyl peroxide or light | — | Initiates radical bromination |

| Solvent | Carbon tetrachloride (CCl4), chloroform | — | Non-polar solvents preferred |

| Temperature | Reflux (60–80 °C) | — | Ensures complete reaction |

| Reaction time | 4–6 hours | — | Monitored by TLC |

| Purification | Column chromatography | — | Hexane/ethyl acetate mixture |

Characterization Data

Typical characterization data for 1-(Bromomethyl)-3-methoxynaphthalene include:

Proton Nuclear Magnetic Resonance (1H NMR):

Signals corresponding to aromatic protons of naphthalene ring, a singlet for the bromomethyl group (around 4.5–5.5 ppm), and a singlet for the methoxy group (~3.8–4.0 ppm).Carbon-13 Nuclear Magnetic Resonance (13C NMR):

Peaks corresponding to aromatic carbons, benzylic carbon attached to bromine (around 30–40 ppm), and methoxy carbon (~55–60 ppm).Mass Spectrometry (MS):

Molecular ion peak consistent with the bromomethyl-methoxynaphthalene molecular weight.Melting Point:

Typically reported as a yellow solid with melting points in the range of 50–70 °C depending on purity.

Detailed Example from Literature

One detailed synthesis from a 2017 study on related compounds reports:

Starting from 2-(bromomethyl)-3-methoxynaphthalene-1,4-dione, bromination was achieved using NBS and benzoyl peroxide in carbon tetrachloride, yielding the bromomethyl derivative in 76% yield.

Purification was done by column chromatography using ethyl acetate/hexane (1:5).

Characterization included 1H NMR showing singlets for bromomethyl protons at ~5.58 ppm and methoxy protons at ~4.34 ppm.

Summary Table of Preparation Methods

Chemical Reactions Analysis

Types of Reactions: 1-(Bromomethyl)-3-methoxynaphthalene undergoes various chemical reactions, including:

Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as hydroxide, cyanide, or amines.

Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids under strong oxidizing conditions.

Reduction Reactions: The bromomethyl group can be reduced to a methyl group using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions:

Nucleophilic Substitution: Sodium hydroxide (NaOH) or potassium cyanide (KCN) in polar solvents like dimethyl sulfoxide (DMSO).

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Major Products Formed:

Substitution: Formation of 1-(Hydroxymethyl)-3-methoxynaphthalene or 1-(Cyanomethyl)-3-methoxynaphthalene.

Oxidation: Formation of 1-(Bromomethyl)-3-naphthaldehyde or 1-(Bromomethyl)-3-naphthoic acid.

Reduction: Formation of 1-Methyl-3-methoxynaphthalene.

Scientific Research Applications

1-(Bromomethyl)-3-methoxynaphthalene has diverse applications in scientific research:

Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it valuable in the development of new synthetic methodologies.

Biology: It can be used in the study of enzyme-catalyzed reactions and as a probe to investigate biological pathways involving brominated compounds.

Industry: Utilized in the production of specialty chemicals and materials, including polymers and dyes.

Mechanism of Action

The mechanism of action of 1-(Bromomethyl)-3-methoxynaphthalene involves its reactivity towards nucleophiles and electrophiles. The bromomethyl group is highly reactive, allowing it to participate in various substitution reactions. The methoxy group can influence the electronic properties of the naphthalene ring, affecting the compound’s reactivity and interaction with other molecules. Molecular targets and pathways involved include nucleophilic attack on the bromomethyl group and electrophilic aromatic substitution on the naphthalene ring.

Comparison with Similar Compounds

1-(Bromomethyl)naphthalene: Lacks the methoxy group, making it less reactive in certain substitution reactions.

3-Methoxynaphthalene: Lacks the bromomethyl group, limiting its use in nucleophilic substitution reactions.

1-(Chloromethyl)-3-methoxynaphthalene: Similar structure but with a chloromethyl group instead of a bromomethyl group, resulting in different reactivity and reaction conditions.

Uniqueness: 1-(Bromomethyl)-3-methoxynaphthalene is unique due to the presence of both bromomethyl and methoxy groups, which confer distinct reactivity and versatility in synthetic applications. Its ability to undergo a wide range of chemical reactions makes it a valuable compound in organic synthesis and research.

Biological Activity

1-(Bromomethyl)-3-methoxynaphthalene is an aromatic compound that features a naphthalene ring substituted with a bromomethyl group and a methoxy group. This unique structural arrangement contributes to its potential biological activities, including antimicrobial and anticancer properties. The compound's molecular formula is C11H11BrO, and its synthesis and biological evaluation have garnered attention in various research studies.

The presence of both the bromomethyl and methoxy groups enhances the reactivity of 1-(Bromomethyl)-3-methoxynaphthalene, allowing it to participate in diverse chemical reactions. The bromomethyl group is particularly reactive, enabling nucleophilic substitution reactions that can lead to the formation of various derivatives.

Antimicrobial Activity

Research indicates that compounds similar to 1-(Bromomethyl)-3-methoxynaphthalene exhibit significant antimicrobial properties. For instance, studies have shown that related naphthalene derivatives can effectively inhibit the growth of pathogenic bacteria such as Escherichia coli and Staphylococcus aureus . The methoxy group may enhance these interactions by influencing the compound's binding affinity to microbial targets.

| Compound | Antimicrobial Activity (MIC) |

|---|---|

| 1-(Bromomethyl)-3-methoxynaphthalene | Not specified in current studies |

| 4-Bromo-1-(bromomethyl)-2-methoxybenzene | MIC values against E. coli: 62.5 µg/mL |

| Maesopsin-6-O-glucoside (related compound) | MIC values against E. faecalis: 78.12 µg/mL |

Anticancer Activity

The anticancer potential of 1-(Bromomethyl)-3-methoxynaphthalene has also been explored. Similar compounds have demonstrated cytotoxic effects against various cancer cell lines, including HeLa (cervical cancer) and A549 (lung cancer) cells. For example, derivatives of naphthalene have shown IC50 values ranging from 0.59 µM to 1.89 µM against these cell lines . The mechanism of action may involve the induction of apoptosis or disruption of cellular signaling pathways.

| Cell Line | IC50 Values (µM) |

|---|---|

| HeLa | 0.59 - 1.72 |

| A549 | 0.37 - 2.00 |

Case Studies

Several studies have focused on the biological activity of compounds related to 1-(Bromomethyl)-3-methoxynaphthalene:

- Study on Antimicrobial Effects : A study evaluated the antimicrobial efficacy of methanolic extracts from plants containing similar naphthalene derivatives, revealing significant antibacterial activity against resistant strains of Staphylococcus aureus .

- Anticancer Evaluation : In vitro assays demonstrated that certain naphthalene derivatives could inhibit cell proliferation in cancer lines, suggesting that structural modifications like those found in 1-(Bromomethyl)-3-methoxynaphthalene could enhance therapeutic efficacy .

The biological activity of 1-(Bromomethyl)-3-methoxynaphthalene may be attributed to several mechanisms:

- Enzyme Inhibition : The compound may interact with key enzymes involved in microbial metabolism or cancer cell proliferation.

- Reactive Oxygen Species (ROS) Generation : Naphthalene derivatives can induce oxidative stress in cells, leading to apoptosis.

- Targeting Cellular Pathways : Interactions with specific receptors or proteins could disrupt critical signaling pathways in pathogens or cancer cells.

Q & A

Q. What are the common synthetic routes for preparing 1-(Bromomethyl)-3-methoxynaphthalene, and what factors influence reaction efficiency?

Methodological Answer: The synthesis of 1-(Bromomethyl)-3-methoxynaphthalene typically involves bromination of a pre-functionalized naphthalene derivative. A two-step approach is often employed:

Methoxy Introduction : Methoxy groups are introduced via Friedel-Crafts alkylation or nucleophilic aromatic substitution under basic conditions (e.g., NaH/DMF) .

Bromination : Bromomethyl groups are added using reagents like N-bromosuccinimide (NBS) in the presence of radical initiators (e.g., AIBN) or via photochemical activation. Solvents such as CCl₄ or THF are critical for controlling regioselectivity .

Q. Key Factors Affecting Efficiency :

- Temperature : Low temperatures (-80°C to -90°C) minimize side reactions in bromination steps .

- Protecting Groups : Methoxy groups can act as directing groups, but steric hindrance may require temporary protection (e.g., silyl ethers) .

- Catalysts : Lewis acids like FeCl₃ enhance electrophilic substitution in methoxylation .

Q. What spectroscopic techniques are optimal for characterizing 1-(Bromomethyl)-3-methoxynaphthalene, and what key spectral features should researchers observe?

Methodological Answer:

- ¹H NMR :

- Bromomethyl Proton : A singlet near δ 4.5–4.8 ppm for -CH₂Br.

- Methoxy Group : A sharp singlet at δ 3.8–4.0 ppm for -OCH₃.

- Aromatic Protons : Split into multiplets between δ 7.0–8.5 ppm, with coupling patterns reflecting substitution positions .

- ¹³C NMR :

- Bromomethyl carbon at δ 30–35 ppm; methoxy carbon at δ 55–60 ppm.

- Mass Spectrometry (MS) :

- Molecular ion peak [M⁺] at m/z 235–237 (Br isotopic pattern).

- Fragmentation peaks at m/z 156 (loss of BrCH₂) and m/z 128 (loss of methoxy group) .

Validation : Cross-reference with IR (C-Br stretch ~550–600 cm⁻¹) and elemental analysis for Br/C/H/O ratios .

Advanced Research Questions

Q. How does the electronic environment of the naphthalene ring influence the reactivity of the bromomethyl group in cross-coupling reactions?

Methodological Answer: The methoxy group at position 3 exerts both electronic and steric effects:

- Electronic Effects :

- Methoxy is an electron-donating group (EDG), activating the ring toward electrophilic substitution but deactivating adjacent positions.

- This directs nucleophilic attack (e.g., Suzuki coupling) to the bromomethyl site (position 1) due to reduced electron density .

- Steric Effects :

- Bulky substituents near the bromomethyl group can hinder Pd catalyst coordination. Use of smaller ligands (e.g., PPh₃ vs. XPhos) improves coupling yields .

Case Study : In Heck reactions, electron-rich naphthalene derivatives show higher turnover frequencies (TOFs) but require elevated temperatures (80–100°C) to overcome steric barriers .

Q. What strategies can mitigate conflicting data in reported toxicity profiles of halogenated naphthalene derivatives?

Methodological Answer: Discrepancies in toxicity data often arise from variability in experimental models or exposure routes. Robust approaches include:

- Risk of Bias (RoB) Assessment : Use standardized questionnaires (Table C-6/C-7) to evaluate study design, randomization, and outcome reporting .

- Dosimetric Adjustments : Normalize doses across species using allometric scaling (e.g., mg/kg³/⁴ for interspecies extrapolation) .

- Uncertainty Factors : Apply composite factors (e.g., 10× for human variability, 3× for animal-to-human extrapolation) to derive Minimal Risk Levels (MRLs) .

Example : Conflicting hepatotoxicity data in rodents may reflect differences in metabolic enzyme expression (e.g., CYP2F2 in mice vs. CYP2A13 in humans) .

Q. In mechanistic studies, how does the presence of a methoxy group at the 3-position affect the regioselectivity of subsequent nucleophilic substitutions?

Methodological Answer: The methoxy group directs substitution through resonance and inductive effects:

- Resonance Donation :

- Stabilizes positive charge at positions 2 and 4, making adjacent positions (e.g., 1 and 4) more reactive toward electrophiles.

- Steric Blocking :

- Hinders attack at position 2, favoring reactions at position 1 (bromomethyl site) .

Q. Experimental Validation :

- Competition Studies : Compare reaction rates of 1-(Bromomethyl)-3-methoxynaphthalene with non-methoxy analogues.

- DFT Calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to predict regioselectivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.